molecular formula C16H11ClO B14289032 1-(4-Chlorophenyl)-4-phenylbut-3-yn-1-one CAS No. 119492-75-0

1-(4-Chlorophenyl)-4-phenylbut-3-yn-1-one

Cat. No.: B14289032
CAS No.: 119492-75-0
M. Wt: 254.71 g/mol
InChI Key: DHGNOMPPFYQVSX-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-phenylbut-3-yn-1-one is an organic compound with significant interest in various fields of chemistry and pharmacology. This compound features a unique structure with a chlorophenyl and phenyl group attached to a butynone backbone, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-4-phenylbut-3-yn-1-one typically involves the coupling of 4-chlorobenzaldehyde with phenylacetylene under specific conditions. One common method is the use of a palladium-catalyzed Sonogashira coupling reaction, which requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-4-phenylbut-3-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Chlorophenyl)-4-phenylbut-3-yn-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-phenylbut-3-yn-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with GABA receptors in the brain, contributing to its anticonvulsant properties. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-2-phenylbut-3-yn-1-one
  • 1-(4-Chlorophenyl)-4-phenylbut-2-yn-1-one
  • 1-(4-Chlorophenyl)-4-phenylbut-3-en-1-one

Comparison: 1-(4-Chlorophenyl)-4-phenylbut-3-yn-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development .

Properties

CAS No.

119492-75-0

Molecular Formula

C16H11ClO

Molecular Weight

254.71 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-phenylbut-3-yn-1-one

InChI

InChI=1S/C16H11ClO/c17-15-11-9-14(10-12-15)16(18)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,8H2

InChI Key

DHGNOMPPFYQVSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CCC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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